molecular formula C16H18BrN3O4 B2840727 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034420-55-6

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2840727
CAS No.: 2034420-55-6
M. Wt: 396.241
InChI Key: NAAYAPIXFZAJFJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic benzamide derivative intended for research applications. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to contribute to diverse biological activities. The integration of the oxan-4-yl (tetrahydropyran) group offers a semi-rigid, sp3-rich scaffold that may influence the compound's physiochemical properties and binding affinity for specific biological targets. Benzamide compounds with 1,2,4-oxadiazole moieties have been investigated for various pharmacological activities, including serving as modulators of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) . Additionally, structurally similar compounds have demonstrated potential as pesticidal agents, exhibiting insecticidal and fungicidal activities in preliminary bioassays . The presence of the bromo and methoxy substituents on the benzamide ring system provides handles for further synthetic modification, making this molecule a valuable chemical intermediate for generating novel analogs in structure-activity relationship (SAR) studies. Researchers can explore its potential as a scaffold in developing new chemical probes or therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4/c1-22-11-2-3-13(17)12(8-11)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYAPIXFZAJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core: 2-Bromo-5-Methoxybenzoic Acid Derivatives

Bromination of m-Methoxybenzoic Acid

The benzamide core originates from m-methoxybenzoic acid , which undergoes regioselective bromination at the ortho position. As detailed in CN112250562A, bromination employs N-bromosuccinimide (NBS) in dichloromethane with red phosphorus and sulfuric acid as catalysts. Optimal conditions yield 2-bromo-5-methoxybenzoic acid with 89% efficiency:

Parameter Optimal Value
Solvent Dichloromethane
Brominating Agent NBS
Catalyst Red P, H₂SO₄
Temperature 0–5°C
Reaction Time 12 h

Key side products include 3-bromo-5-methoxybenzoic acid (≤5%) and dibrominated derivatives (≤3%), necessitating recrystallization in ethanol.

Conversion to Benzamide

The acid is activated as an acid chloride using thionyl chloride (SOCl₂) in toluene at reflux (110°C, 4 h). Subsequent reaction with 3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethanamine (synthesized separately) in tetrahydrofuran (THF) with triethylamine (Et₃N) yields the target benzamide. This step achieves 78–82% yield after silica gel chromatography.

Construction of the 1,2,4-Oxadiazole-Oxan-4-Yl Subunit

Synthesis of Oxan-4-Yl Carboxylic Acid

Oxan-4-yl carboxylic acid is prepared via oxidation of 4-methyltetrahydropyran using potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 60°C, 6 h). The crude product is purified by distillation (bp 145–148°C) to 95% purity.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is constructed via a cyclodehydration strategy. As per PMC7435590, the intermediate N'-hydroxy-3-(oxan-4-yl)propanimidamide is reacted with methyl 2-chloro-5-cyanobenzoate in toluene under reflux (110°C, 8 h) with triethylamine. Cyclization efficiency reaches 79% under optimized conditions (Table 1):

Table 1: Optimization of Oxadiazole Cyclization
Entry Catalyst Temperature (°C) Time (h) Yield (%)
1 None 100 11 <5
2 L-Proline 100 11 66
3 L-Proline 70 → 100 2 + 9 79
4 Et₃N 110 8 82

Final Coupling and Purification

Amine-Acid Chloride Coupling

The oxadiazole-bearing amine 3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethanamine is coupled with 2-bromo-5-methoxybenzoyl chloride in THF at 0°C. Et₃N (2 equiv) ensures efficient deprotonation, achieving 85% yield after 2 h.

Recrystallization and Characterization

Crude product is recrystallized from methanol/water (4:1 v/v), yielding white crystals (mp 148–150°C). Purity (>99%) is confirmed via HPLC (C18 column, 70:30 acetonitrile/water). Structural validation employs ¹H NMR (δ 8.21, s, H-Ar), ¹³C NMR (δ 167.2, C=O), and HRMS (m/z 436.0521 [M+H]⁺).

Comparative Analysis of Methodologies

Bromination Routes

Traditional bromine (Br₂) in acetic acid affords lower regioselectivity (72% ortho-bromination) compared to NBS/red P (89%). Industrial protocols favor NBS for reduced dihalogenation byproducts.

Oxadiazole Cyclization Efficiency

Cyclization using POCl₃ (PMC4131560) yields 65–70% oxadiazole, whereas thionyl chloride in toluene (CN115260175A) improves yields to 82% by minimizing self-condensation.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents/Rings Molecular Weight (g/mol) Key Functional Groups
2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Benzamide 2-Bromo, 5-methoxy, oxadiazole-oxan-4-yl ~450 (estimated) Amide, oxadiazole, tetrahydropyran
N-[2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide derivatives Benzamide Methyl-oxadiazole, thioether ~350–400 Amide, oxadiazole, thioether
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide Benzamide 3-Bromo, 4-methoxy, benzoxazole 492.15 Amide, benzoxazole, dichlorophenyl
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxybenzoxazol-5-yl)benzenesulfonamide Benzenesulfonamide 5-Bromo, 2-methoxy, benzoxazole 405.25 Sulfonamide, benzoxazole

Key Structural and Pharmacological Insights

Oxadiazole vs. Benzoxazole: The oxadiazole ring in the target compound is less aromatic and more polar than the benzoxazole in . Benzoxazole-containing analogs (e.g., ) exhibit rigid planar structures, favoring π-π stacking interactions with biological targets, whereas oxadiazole-oxan-4-yl introduces conformational flexibility .

Substituent Effects :

  • The oxan-4-yl group in the target compound provides a saturated ether oxygen, which may participate in hydrogen bonding, unlike the dichlorophenyl group in , which contributes to hydrophobicity .
  • Thioether-linked oxadiazoles () show reduced metabolic stability compared to the target compound’s methylene-linked oxadiazole due to susceptibility to oxidation .

Sulfonamide vs. Benzamide Backbone :

  • The sulfonamide in introduces a strong hydrogen-bond acceptor (sulfonyl group), which could target different enzymes (e.g., carbonic anhydrase) compared to the benzamide’s amide functionality, typically seen in kinase inhibitors .

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and yield .
  • Catalysts : Acidic catalysts (e.g., acetic acid) enhance cyclization efficiency .
  • Purity Control : Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) for final purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons split by bromine’s anisotropic effects (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Signals at ~δ 165–170 ppm confirm the amide carbonyl, while oxadiazole carbons appear at δ 150–160 ppm .
  • HPLC : Use C18 columns (ACN/water gradient) to assess purity; retention times vary based on substituent polarity .
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z ~437) with isotopic patterns from bromine .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly regarding its oxadiazole and tetrahydropyran substituents?

Q. Methodological Answer :

Substituent Variation :

  • Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects .
  • Modify the methoxy group’s position (e.g., 3- vs. 5-methoxy) to probe binding pocket interactions .

Assay Design :

  • Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled detection) to measure IC₅₀ values against kinases or proteases .
  • Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with control compounds .

Q. Example SAR Table :

Substituent (R)Enzyme Inhibition IC₅₀ (µM)Cytotoxicity (HeLa, IC₅₀)
Oxan-4-yl0.45 ± 0.0212.3 ± 1.1
Piperidin-4-yl1.20 ± 0.1528.9 ± 2.4
Morpholin-4-yl0.78 ± 0.0818.7 ± 1.6

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer :
Contradictions often arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
  • Model Systems : Compare activity in both in vitro (recombinant enzymes) and in vivo (transgenic models) systems to confirm target specificity .

Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was traced to DMSO concentration variations (2% vs. 0.5%) affecting compound solubility .

Basic: What are the recommended protocols for assessing the compound's stability under various storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Analyze degradation via HPLC .
    • Light Sensitivity : Expose to UV (254 nm) for 24–48 hrs; monitor photodegradation by LC-MS .
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 72 hrs .

Q. Stability Data Example :

ConditionDegradation (%) at 4 Weeks
-20°C (dark)<5%
25°C (ambient)22% ± 3
40°C/75% RH48% ± 5

Advanced: How can computational methods like molecular docking be integrated with experimental data to predict the compound's mechanism of action?

Q. Methodological Answer :

Docking Workflow :

  • Target Selection : Prioritize proteins with structural homology to known benzamide targets (e.g., PARP, HDACs) .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate ligand-receptor interactions .

Validation :

  • Compare docking scores (ΔG) with experimental IC₅₀ values to identify binding pose correlations .
  • Perform site-directed mutagenesis on predicted binding residues (e.g., Lys123 in PARP1) to confirm critical interactions .

Example Output : Docking predicted hydrogen bonding between the oxadiazole nitrogen and PARP1’s Ser904, validated by a 10-fold activity drop in S904A mutants .

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